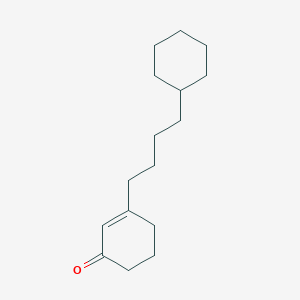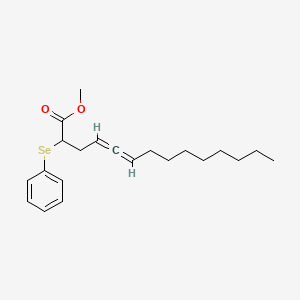
Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate is an organic compound that belongs to the class of allenic esters. This compound is characterized by the presence of a phenylselanyl group attached to a tetradeca-4,5-dienoate backbone. Allenic esters are known for their unique chemical properties and reactivity, making them valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(phenylselanyl)tetradeca-4,5-dienoate typically involves the reaction of methyl tetradeca-4,5-dienoate with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phenylselenyl group. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form the corresponding selenoxide.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of selenoxide.
Reduction: Formation of selenide.
Substitution: Formation of substituted allenic esters.
Applications De Recherche Scientifique
Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-(phenylselanyl)tetradeca-4,5-dienoate involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl n-tetradeca-trans-2,4,5-trienoate: An allenic ester with similar structural features but lacking the phenylselanyl group.
Phenylselanyl-substituted alkenes: Compounds with a phenylselanyl group attached to an alkene backbone.
Uniqueness
Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate is unique due to the presence of both the allenic ester and phenylselanyl functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60705-57-9 |
|---|---|
Formule moléculaire |
C21H30O2Se |
Poids moléculaire |
393.4 g/mol |
InChI |
InChI=1S/C21H30O2Se/c1-3-4-5-6-7-8-9-10-11-15-18-20(21(22)23-2)24-19-16-13-12-14-17-19/h10,12-17,20H,3-9,18H2,1-2H3 |
Clé InChI |
KRAMWHDJAASJEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=C=CCC(C(=O)OC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


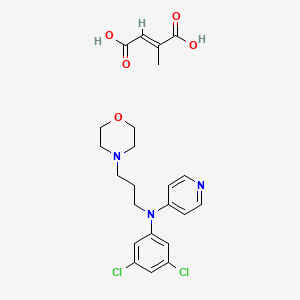


![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
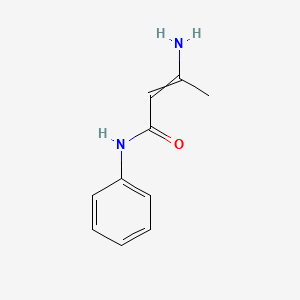
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)




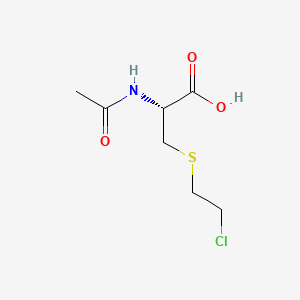
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
